molecular formula C16H19N3O2 B1375775 tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1395493-13-6

tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B1375775
CAS No.: 1395493-13-6
M. Wt: 285.34 g/mol
InChI Key: FOMSEDUVLKLHPS-UHFFFAOYSA-N
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Description

tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl ester group, a phenyl ring, and a dihydropyrrolo[3,4-c]pyrazole core

Preparation Methods

The synthesis of tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multiple steps, starting with the preparation of the dihydropyrrolo[3,4-c]pyrazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers

Mechanism of Action

The mechanism of action of tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)18-10-12-9-17-19(14(12)11-18)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMSEDUVLKLHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856746
Record name tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-13-6
Record name tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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